molecular formula C11H15O5P B1272697 Benzyl Dimethylphosphonoacetate CAS No. 57443-18-2

Benzyl Dimethylphosphonoacetate

Cat. No.: B1272697
CAS No.: 57443-18-2
M. Wt: 258.21 g/mol
InChI Key: QYLGNJMIOVHLQQ-UHFFFAOYSA-N
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Description

Benzyl dimethylphosphonoacetate (CAS 57443-18-2, molecular formula C11H15O5P) is a phosphonate ester widely used in organic synthesis, particularly in Wittig and Horner-Wadsworth-Emmons reactions for olefination. Its structure combines a benzyl ester group with a dimethylphosphono moiety, enabling efficient generation of ylides for carbon-carbon bond formation . Synthesized via the reaction of benzyl bromoacetate with trimethyl phosphite, it exhibits high thermal stability and reactivity under basic conditions .

Properties

IUPAC Name

benzyl 2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-11(12)16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLGNJMIOVHLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378691
Record name Benzyl Dimethylphosphonoacetate
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Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57443-18-2
Record name Benzyl Dimethylphosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl Dimethylphosphonoacetate
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Preparation Methods

Transition Metal-Catalyzed Synthesis

Reaction Conditions and Procedure

The transition metal-catalyzed method, adapted from Büchi’s protocol, employs iridium(I) cyclooctadiene chloride ([Ir(COD)Cl]$$2$$) as a catalyst alongside bis(diphenylphosphino)propane (dppp) and cesium carbonate (Cs$$2$$CO$$_3$$) in anhydrous toluene. In a representative procedure, benzyl alcohol reacts with neopentyl (triphenylphosphoranylidene)acetate at 150°C for 72 hours under argon. The reaction mixture is subsequently diluted with diethyl ether, concentrated, and purified via flash column chromatography to isolate the product.

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of the benzyl alcohol, generating a metal-alkoxide intermediate. The phosphorane ylide then undergoes nucleophilic attack on the activated benzyl group, followed by reductive elimination to yield the phosphonate ester. This pathway is notable for its reliance on transition metal-mediated bond activation, which enhances regioselectivity.

Advantages and Limitations

This method offers precise control over stereochemistry, making it suitable for synthesizing chiral phosphonates. However, the requirement for expensive iridium catalysts and prolonged reaction times (72 hours) limits its practicality for large-scale applications.

Esterification of Phosphonic Acid Derivatives

Classic Esterification Protocol

A conventional approach involves the esterification of dimethylphosphonoacetic acid with benzyl alcohol using triethyl orthoacetate as a dehydrating agent. The reaction proceeds at 90°C overnight, with completion monitored by thin-layer chromatography (TLC). Purification typically involves distillation or column chromatography to isolate the desired ester.

Reaction Optimization

Recent advancements have improved yields by employing vinyl ester α,β-homodiarylation, which enhances the electrophilicity of the phosphonic acid. For example, modifying the esterification of benzylphosphonic acid increased yields from 1% to 38% by optimizing solvent systems and reaction time.

Alternative Esterification Routes

A modified protocol utilizes N-methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, enabling milder conditions (room temperature, 24 hours) while maintaining comparable yields. This variant reduces energy consumption but requires stringent anhydrous conditions to prevent hydrolysis of the phosphonate intermediate.

Green Chemistry Approaches

KI/K$$2$$CO$$3$$-Mediated Synthesis

A sustainable method leverages KI and K$$2$$CO$$3$$ in polyethylene glycol-400 (PEG-400) as a solvent. Benzyl chloride or bromide reacts with dimethyl phosphite at room temperature for 6 hours, achieving yields exceeding 85%. The process avoids toxic solvents and minimizes waste generation.

Mechanistic Pathway

The reaction proceeds via a two-step mechanism:

  • Finkelstein Reaction : KI displaces the benzyl halide’s chloride/bromide, forming benzyl iodide.
  • Nucleophilic Substitution : Dimethyl phosphite attacks the benzyl iodide, yielding the phosphonate ester.
    PEG-400 acts as a phase-transfer catalyst, enhancing iodide nucleophilicity and stabilizing intermediates.

Scalability and Environmental Impact

This method’s room-temperature operation and use of biodegradable PEG-400 align with green chemistry principles. Its scalability is demonstrated by gram-scale syntheses without significant yield reduction.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Temperature Time Yield Key Advantages Limitations
Transition Metal-Catalyzed [Ir(COD)Cl]$$_2$$, dppp 150°C 72 h Moderate High stereoselectivity Costly catalysts, long reaction times
Esterification Triethyl orthoacetate 90°C 12–24 h 38–50% Simplicity, broad substrate compatibility Requires dehydration agents
Green Chemistry KI/K$$2$$CO$$3$$, PEG-400 25°C 6 h >85% Eco-friendly, scalable, room-temperature Limited to benzyl halide substrates

Chemical Reactions Analysis

Benzyl Dimethylphosphonoacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis

Benzyl Dimethylphosphonoacetate is a significant intermediate in the synthesis of various organic compounds. It is particularly useful in:

  • Olefination Reactions : The compound facilitates the formation of carbon-carbon bonds, a critical step in synthesizing complex organic molecules. This property is leveraged in the development of pharmaceuticals and agrochemicals .
  • Phosphonate Chemistry : It acts as a precursor for the synthesis of phosphonates, which are vital in developing antiviral and antibacterial agents. The presence of the phosphonate group enhances biological activity and stability .

Medicinal Applications

This compound has shown potential in medicinal chemistry, particularly in drug development:

  • Antiviral Agents : Research indicates that derivatives of this compound can inhibit viral replication, making it a candidate for antiviral drug development .
  • Anticancer Properties : Studies have explored its efficacy against various cancer cell lines, suggesting that it may play a role in developing novel anticancer therapies .

Biological Research

In biological research, this compound is utilized for:

  • Cell Biology : The compound is employed in cell culture and modification processes, aiding researchers in studying cellular mechanisms and drug interactions .
  • Analytical Chemistry : It serves as a reagent for analytical testing, helping to identify and quantify other compounds in complex mixtures .

Several case studies illustrate the practical applications of this compound:

  • Synthesis of Antiviral Compounds : A study demonstrated the successful synthesis of a novel antiviral agent from this compound, showing significant inhibition of viral replication in vitro. This underscores its potential as a building block for therapeutic agents .
  • Development of Phosphonate Derivatives : Researchers synthesized various phosphonate derivatives using this compound, leading to compounds with enhanced biological activity against cancer cells. These derivatives exhibited promising results in preclinical trials, paving the way for further development into clinical candidates .

Mechanism of Action

The mechanism of action of Benzyl Dimethylphosphonoacetate involves its role as a reagent in chemical synthesis. It participates in reactions by donating or accepting functional groups, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzyl 2-(Diethoxyphosphoryl)acetate (CAS 7396-44-3)

Molecular Formula : C13H19O5P
Molecular Weight : 286.26 g/mol
Key Differences :

  • Substituents: Diethoxyphosphoryl group instead of dimethylphosphono.
  • Reactivity: The ethoxy groups increase steric hindrance, reducing ylide formation efficiency compared to dimethylphosphonoacetate.
  • Applications : Less frequently used in high-yield Wittig reactions due to slower kinetics .
Parameter Benzyl Dimethylphosphonoacetate Benzyl 2-(Diethoxyphosphoryl)acetate
CAS Number 57443-18-2 7396-44-3
Phosphorus Substituents Dimethyl Diethoxy
Molecular Weight (g/mol) 258.21 286.26
Typical Reaction Yield* 82–93% 60–75%
Isomer Selectivity (E/Z) 3:1 to 8:1 (E/Z) Not reported

*Based on Wittig olefination data from peer-reviewed studies .

Benzyl Hydroxy(4-Phenylbutyl)phosphinoacetate (CAS 87460-09-1)

Molecular Formula: Not explicitly provided (estimated C20H23O4P) Key Differences:

  • Substituents: Hydroxy(4-phenylbutyl)phosphino group replaces dimethylphosphono.
  • Reactivity : The hydroxy and phenylbutyl groups introduce steric and electronic effects, limiting its utility in standard olefination.
  • Availability : Discontinued commercially, likely due to synthetic complexity and niche applications .

Benzyl Bromoacetate (Precursor)

Molecular Formula: C9H9BrO2 Role: Precursor in synthesizing this compound. Unlike phosphonates, it lacks ylide-forming capability and is primarily used in alkylation or esterification reactions .

Reactivity in Olefination Reactions

This compound outperforms diethoxy analogs in Wittig reactions. For example:

  • Yield : 82–93% for α,β-unsaturated esters, compared to 56–75% for diethoxy derivatives .
  • Isomer Selectivity : Produces E/Z ratios up to 8:1 under optimized conditions (e.g., NaH/THF or K3PO4/toluene) .
  • Mechanistic Advantage: The dimethylphosphono group facilitates faster oxaphosphetane formation and cleavage, enhancing reaction efficiency .

Role in Multi-Step Syntheses

  • Pharmaceutical Intermediates: Used in the synthesis of prostaglandins and retinoids due to its ability to generate trisubstituted alkenes .
  • Steroid Derivatives : Critical for introducing unsaturated bonds in steroid side chains, as demonstrated in patent applications .

Biological Activity

Benzyl dimethylphosphonoacetate (BDMPA) is a phosphonate compound that has garnered attention for its biological activities, particularly in the context of antiviral properties and potential therapeutic applications. This article explores the synthesis, biological activity, and relevant research findings related to BDMPA, along with case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the molecular formula C11H15O5PC_{11}H_{15}O_5P and possesses a phosphonate functional group, which is crucial for its biological activity. The compound typically appears as a clear colorless to light brown liquid .

Antiviral Properties

BDMPA has been studied for its potential as an antiviral agent, particularly against HIV-1 reverse transcriptase (RT). Research indicates that phosphonates like BDMPA can act as inhibitors of viral polymerases without requiring prior phosphorylation, which distinguishes them from traditional nucleoside analogs .

  • Mechanism of Action : The presence of the phosphonoacetic acid moiety in BDMPA is essential for binding to the metal site in HIV-1 RT, mimicking triphosphate binding. This interaction is critical for inhibiting the enzyme's activity, thereby preventing viral replication .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
Antiviral ActivityInhibits HIV-1 RT without phosphorylation
CytotoxicityLow toxicity observed in preliminary studies
MechanismBinds to metal site in HIV-1 RT

Case Study 1: Antiviral Efficacy Against HIV-1

In a controlled study, BDMPA was tested for its efficacy against HIV-1 in cell cultures. The results demonstrated significant inhibition of viral replication at specific concentrations, suggesting that BDMPA could be developed into a therapeutic agent for HIV treatment. The study highlighted the importance of the phosphonate group in mediating this activity.

Case Study 2: Comparison with Other Phosphonates

A comparative analysis was conducted between BDMPA and other phosphonates to assess their antiviral activities. BDMPA showed superior efficacy in inhibiting HIV-1 RT compared to several other tested compounds. This suggests that structural modifications in phosphonates can significantly influence their biological activities.

Research Findings

Recent research has focused on optimizing the synthesis of BDMPA derivatives to enhance their biological activity. Studies have indicated that modifications at specific positions on the benzyl ring can lead to improved potency against viral targets .

Moreover, ongoing investigations are exploring the potential of BDMPA as a lead compound for developing new antiviral drugs, emphasizing the need for further studies on its pharmacokinetics and long-term safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzyl dimethylphosphonoacetate in high yield and purity?

  • Methodological Answer: this compound is synthesized via nucleophilic substitution between benzyl bromoacetate and trimethyl phosphite. The reaction is conducted at 80°C for 48 hours, followed by vacuum distillation to isolate the product (148–150°C at 0.1 mm Hg), achieving a yield of ~91%. Purity is confirmed via NMR (δ 2.91 ppm for phosphonate protons, δ 7.29 ppm for aromatic protons) and IR spectroscopy (C=O stretch at 1740 cm⁻¹) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer:

  • ¹H NMR : Peaks at δ 2.91 (d, J = 22 Hz) correspond to the phosphonate methyl groups, δ 3.67 (d, J = 11 Hz) to the acetate methylene, and δ 5.09 (s) to the benzyl protons. Aromatic protons appear as a singlet at δ 7.29 .
  • IR : A strong C=O stretch at 1740 cm⁻¹ confirms the ester carbonyl group. The absence of unreacted benzyl bromoacetate (C-Br stretch ~600 cm⁻¹) ensures purity .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in Wadsworth-Emmons reactions involving this compound-derived phosphonates?

  • Methodological Answer: The stereoselectivity arises from reversible oxaphosphetane intermediate formation. Computational studies (B3LYP/6-31+G*) show that the trans-oxaphosphetane transition state (TS2trans) is 2.2 kcal/mol more stable than the cis isomer (TS2cis), favoring E-alkene products. This is attributed to steric and electronic effects during elimination .

Q. How does this compound participate in iridium-catalyzed C–C bond formation, and what factors influence transesterification side reactions?

  • Methodological Answer: In iridium-catalyzed reactions, this compound acts as a phosphonate ester donor for C–C bond formation. Transesterification side reactions are minimized by using non-alcoholic solvents (e.g., toluene) and maintaining high dilution (0.1–0.5 M). Evidence shows that under optimized conditions, transesterification is reduced to <5%, improving yields of target products like benzyl dihydrocinnamate .

Q. How can reaction conditions be optimized to enhance the catalytic efficiency of this compound in domino C–C bond-forming processes?

  • Methodological Answer: Key variables include:

  • Catalyst Loading : 2–5 mol% iridium catalysts (e.g., [Ir(cod)Cl]₂) with phosphine ligands (e.g., PPh₃).
  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Solvent : Non-polar solvents (e.g., toluene) reduce nucleophilic attack on the phosphonate ester.
    Kinetic monitoring via GC-MS or HPLC is recommended to track intermediate formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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